molecular formula C24H27ClN2O3 B11144818 [4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-5-methoxy-1H-indol-3-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-5-methoxy-1H-indol-3-yl)methanone

Cat. No.: B11144818
M. Wt: 426.9 g/mol
InChI Key: SAHYQOXTDXQNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: is a complex organic compound that features both indole and piperidine moieties. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety profiles .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5-methoxy-1-propan-2-ylindol-3-yl)methanone

InChI

InChI=1S/C24H27ClN2O3/c1-16(2)27-15-21(20-14-19(30-3)8-9-22(20)27)23(28)26-12-10-24(29,11-13-26)17-4-6-18(25)7-5-17/h4-9,14-16,29H,10-13H2,1-3H3

InChI Key

SAHYQOXTDXQNBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.